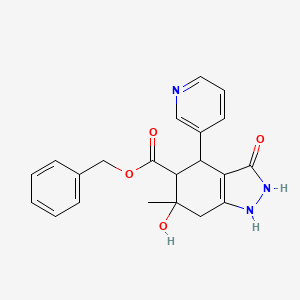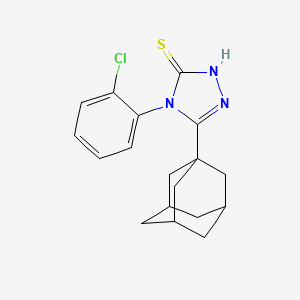![molecular formula C23H24F2N2O2 B11057988 1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11057988.png)
1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with fluorophenyl and piperidinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving appropriate dione precursors.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced to the core structure.
Attachment of the piperidinyl group: This is typically done through a reductive amination reaction, where the piperidinyl group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
- 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
Uniqueness
1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its specific combination of fluorophenyl and piperidinyl groups attached to a pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24F2N2O2 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H24F2N2O2/c24-18-7-9-19(10-8-18)27-22(28)15-21(23(27)29)26-13-11-16(12-14-26)5-6-17-3-1-2-4-20(17)25/h1-4,7-10,16,21H,5-6,11-15H2 |
InChI Key |
XLDZHNJQBGAPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC2=CC=CC=C2F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-acetylphenyl)-3-(4-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11057908.png)
![Methyl 7-(3,4-dichlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11057911.png)
![methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11057914.png)
![N1N3-Bis(2-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-13-dicarboxamide](/img/structure/B11057916.png)

![4-(3-fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11057920.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11057921.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11057931.png)

![5-hydroxy-1-phenyl-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B11057945.png)
![4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11057948.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057975.png)

